5-(1,3-Thiazol-5-yl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H2,9,11) |
InChI Key |
UZVCDAHLQBTUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CS2)N |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of 5 1,3 Thiazol 5 Yl Pyridin 2 Amine
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of 5-(1,3-Thiazol-5-yl)pyridin-2-amine, with each technique offering unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a related compound, 5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine, shows characteristic signals for the aromatic protons on the pyridine (B92270) ring, typically appearing as doublets and multiplets in the range of δ 6.0-9.0 ppm. The amine (NH2) protons would likely appear as a broad singlet. For this compound, the thiazole (B1198619) proton would also produce a distinct singlet. In a similar thiazole derivative, a singlet for the thiazole proton (S-C=CH) was observed at 6.96 ppm, and the amine protons appeared at 7.07 ppm nih.gov.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a substituted thiazole ring, characteristic chemical shifts would be expected for the carbon atoms. In one study of a thiazole derivative, the carbon atoms of the thiazole ring (C-S, S-C=CH, and C=N) resonated at approximately 100.9 ppm, 138.1 ppm, and 168.2 ppm, respectively nih.gov. The pyridine ring carbons would also exhibit distinct signals in the aromatic region of the spectrum.
Table 1: Representative NMR Data for Thiazole and Pyridine Containing Compounds
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 6.96 | s | Thiazole-H | nih.gov |
| ¹H | 7.07 | s | -NH₂ | nih.gov |
| ¹³C | 100.9 | - | Thiazole C-S | nih.gov |
| ¹³C | 138.1 | - | Thiazole S-C=CH | nih.gov |
| ¹³C | 168.2 | - | Thiazole C=N | nih.gov |
Note: Data is for a representative thiazole-containing compound and serves as an illustrative example.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and aromatic (C-H, C=C, C=N) functionalities. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine and thiazole rings would be found in the 1400-1650 cm⁻¹ range. The C-S bond in the thiazole ring gives rise to a weaker absorption band at lower frequencies, often around 600-800 cm⁻¹ .
Table 2: Typical IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | kau.edu.sa |
| Aromatic Rings | C=C and C=N Stretch | 1400 - 1650 | kau.edu.sa |
| Thiazole Ring | C-S Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic and heteroaromatic compounds like this compound exhibit characteristic absorption maxima (λmax) due to π-π* and n-π* transitions. For a series of 5-N-arylaminothiazoles, the absorption maxima were observed in the range of 349 to 398 nm rsc.org. The exact position and intensity of these absorptions are influenced by the specific substitution pattern and the solvent used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. For this compound (C₈H₇N₃S), the predicted monoisotopic mass is approximately 177.036 g/mol uni.lu. The mass spectrum also reveals fragmentation patterns that can help to confirm the structure. The molecule would likely fragment at the bonds connecting the pyridine and thiazole rings, as well as within the rings themselves, providing further structural evidence.
X-ray Crystallography and Solid-State Structure Analysis
Determination of Molecular Geometry and Conformational Analysis
Single-crystal X-ray diffraction studies on related compounds, such as 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine and 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, reveal important conformational features. nih.govresearchgate.net A key parameter is the dihedral angle between the pyridine and thiazole (or thiadiazole) rings. In different crystalline environments, this angle can vary. For example, in the crystal structure of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, two independent molecules were found in the asymmetric unit with dihedral angles of 18.2(2)° and 30.3(2)° between the rings researchgate.net. In 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, this angle was found to be 32.42(14)° nih.gov. This indicates that there is some rotational freedom around the single bond connecting the two heterocyclic rings. The planarity of the individual pyridine and thiazole rings is generally maintained. The solid-state structure is often stabilized by intermolecular hydrogen bonds, typically involving the amine group as a donor and nitrogen atoms of the pyridine or thiazole rings as acceptors, forming extended networks. nih.govresearchgate.net
Table 3: Illustrative Crystallographic Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Dihedral Angle (Pyridine-Thiadiazole) | Reference |
|---|---|---|---|---|
| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | 18.2(2)°, 30.3(2)° | researchgate.net |
| 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/n | 32.42(14)° | nih.gov |
Investigation of Intermolecular Interactions
The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. In the case of this compound, the presence of hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the pyridine and thiazole rings), as well as two aromatic systems, suggests the prominent role of hydrogen bonding and π-π stacking in its crystal lattice.
Hydrogen Bonding Networks:
π-π Stacking:
The planar nature of both the pyridine and thiazole rings in this compound makes them amenable to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are crucial in stabilizing the crystal structure. The specific geometry of the π-π stacking can vary, including face-to-face, parallel-displaced, or T-shaped arrangements. The extent and nature of these interactions are influenced by the electronic properties of the rings and the steric hindrance of the substituents. The pyridine-thiazole hybrid structure, in general, is known to facilitate π-π stacking.
Crystal Packing Arrangements and Supramolecular Assembly
The combination of hydrogen bonding and π-π stacking interactions governs the three-dimensional packing of this compound molecules in the solid state, leading to a specific supramolecular assembly. The crystal structure of a molecule with similar structural components, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net In this related structure, the asymmetric unit contains two independent molecules with different dihedral angles between the thiadiazole and pyridine rings (18.2(2)° and 30.3(2)°), indicating some conformational flexibility. researchgate.net
It is plausible that this compound would adopt a similarly complex packing arrangement. The hydrogen-bonded networks would likely form layers or chains, and the π-π stacking interactions would then dictate how these layers or chains are arranged relative to one another. The final crystal packing would be a balance between the directional and stronger hydrogen bonds and the weaker, less directional π-π interactions, all while maximizing the packing efficiency. The resulting supramolecular assembly is critical in determining the physicochemical properties of the compound, such as its melting point, solubility, and polymorphism.
Below is a table summarizing the crystallographic data for a structurally related compound, which can serve as a reference for the potential crystal parameters of this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) | V (ų) ** | Z | Reference |
| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | 14.794(3) | 10.686(2) | 10.477(2) | 90 | 106.52(3) | 90 | 1587.9(5) | 8 | researchgate.net |
Reactivity and Fundamental Chemical Transformations of 5 1,3 Thiazol 5 Yl Pyridin 2 Amine
Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings
The pyridine (B92270) and thiazole (B1198619) rings of 5-(1,3-thiazol-5-yl)pyridin-2-amine exhibit distinct susceptibilities to electrophilic and nucleophilic attack, while the exocyclic amino group also participates in key substitution reactions.
The compound can undergo nucleophilic substitution, where the 2-amino group on the pyridine ring can be replaced by other functional groups using specific reagents. More commonly, the heterocyclic rings are first functionalized via halogenation, which then provides a site for subsequent nucleophilic substitution. This two-step process allows for the introduction of a wide variety of substituents onto either the pyridine or the thiazole ring, enabling the fine-tuning of the molecule's properties. For instance, nucleophilic aromatic substitution has been employed to introduce an amine group to the 5-position of a thiazole ring by displacing a bromine atom. nih.gov This highlights the viability of the thiazole ring as a substrate for such reactions.
The reactivity of the compound towards substitution is summarized in the table below.
| Reaction Type | Ring/Group | Description | Reagents |
| Nucleophilic Substitution | Pyridine Ring | The amino group can be displaced by other functional groups. | Appropriate nucleophiles |
| Halogenation & Nucleophilic Substitution | Pyridine or Thiazole Ring | Introduction of a halogen followed by displacement with a nucleophile allows for diverse functionalization. | Halogenating agents, various nucleophiles |
| Nucleophilic Aromatic Substitution (SNAr) | Thiazole Ring | An amine can be introduced by displacing a leaving group like bromine. nih.gov | Amines |
| Electrophilic Bromination | Pyridine Ring | Bromine can be added to the pyridine ring, creating a handle for further reactions. rsc.org | Elemental bromine |
Oxidation and Reduction Pathways of the Compound
The this compound scaffold can undergo both oxidation and reduction, targeting the nitrogen atoms and the unsaturated heterocyclic systems.
Oxidation: The nitrogen atoms within the pyridine and thiazole rings are susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding N-oxides. This transformation alters the electronic properties of the rings and can be a strategic step in modifying the compound's biological activity or solubility.
Reduction: Reduction of the compound can be achieved using various reagents, though the choice of reagent is critical to control the reaction's outcome. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used to reduce the amine group or other functional groups that may be present on derivatives.
However, the reduction of the heterocyclic rings, particularly in derivatives containing sensitive groups like halogens, requires more nuanced conditions. For example, catalytic hydrogenation with palladium on carbon (Pd/C) has been shown to cause undesired dehalogenation in similar thiazole-containing molecules. nih.gov To circumvent this, milder reducing agents such as N,O-bis(trifluoroacetyl)hydroxylamine have been successfully employed to effect reduction without loss of the halogen. nih.gov
In a detailed study on the related uni.luthiazolo[4,5-b]pyridine system, various reagents were tested to selectively reduce the C=N imine bond within the thiazole ring. beilstein-journals.org Key findings from this research are presented below.
| Reagent | Conditions | Outcome | Reference |
| Tetrabutylammonium borohydride | Elevated temperature | Trace amount of desired reduced product, main product was a disulfide. | beilstein-journals.org |
| Sodium cyanoborohydride | - | Similar to above, but with lower conversion. | beilstein-journals.org |
| Silane reagents | Elevated temperature | Cleavage of the thiazole ring, forming disulfides. | beilstein-journals.org |
| Ammonia (B1221849) borane (B79455) | Toluene, elevated temperature | Low yield of desired product, along with disulfide and aminoborane (B14716983) side products. | beilstein-journals.org |
| Ammonia borane / B(C₆F₅)₃ (catalyst) | Toluene, 45 °C | Successful reduction to the desired 2,3-dihydro uni.luthiazolo[4,5-b]pyridine. | beilstein-journals.org |
These results indicate that while borohydride reagents can activate the thiazole moiety, careful selection of the reagent and conditions, such as using a catalyst like B(C₆F₅)₃, is necessary for achieving selective and high-yield reduction of the thiazole ring without cleaving it. beilstein-journals.org
Cycloaddition and Condensation Reactions Utilizing the Compound as a Building Block
The amine and heterocyclic components of this compound make it an excellent building block for constructing more elaborate molecular architectures through cycloaddition and condensation reactions. These reactions are fundamental in creating fused heterocyclic systems and other complex scaffolds.
Condensation Reactions: Condensation reactions are a cornerstone of thiazole synthesis itself, most notably the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. researchgate.net The amino group of this compound or its precursors can participate in various condensation pathways. For example, the synthesis of related 5-aryl-1,3,4-thiadiazol-2-amines involves the condensation of a carboxylic acid with thiosemicarbazide. researchgate.net
Other important condensation strategies include:
Knoevenagel Condensation: Used in the synthesis of 5-benzylidene-thiazolidine-2,4-diones, where a thiazolidinedione intermediate undergoes condensation with a benzaldehyde (B42025). nih.gov
Friedländer Annulation: This method, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been applied to synthesize thiazolo[4,5-b]pyridines, although sometimes with low yields. beilstein-journals.orgresearchgate.net
One-Pot Multi-Component Reactions: The synthesis of 1,3-thiazolidin-4-ones can be achieved through a one-pot condensation of an amine, an aldehyde, and thioglycolic acid. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be formed from the condensation of aminopyrazoles with 4-hydroxy-6-methylpyran-2-one. researchgate.net
Cycloaddition Reactions: The unsaturated bonds in the thiazole and pyridine rings can potentially participate in cycloaddition reactions, although it is more common for derivatives of the core structure to be designed specifically for this purpose. The [3+2] cycloaddition is a powerful tool for building five-membered rings. mdpi.comresearchgate.net For instance, this reaction has been used to synthesize spirooxindole compounds grafted onto an imidazo[2,1-b]thiazole (B1210989) scaffold. mdpi.com The reaction involves an azomethine ylide, generated in situ, which adds across a dipolarophile to create a highly complex heterocyclic system in a stereoselective manner. mdpi.com This approach has also been used to access functionalized imidazolidine (B613845) derivatives from 2-benzothiazolamines. researchgate.net
These reactions demonstrate the utility of the aminothiazole-pyridine core as a versatile platform for accessing a wide range of fused and complex heterocyclic systems.
Formation of Complex Hybrid Molecules and Conjugates
The this compound scaffold serves as a valuable starting point for the synthesis of complex hybrid molecules and conjugates designed to interact with specific biological targets. By combining the aminothiazolyl-pyridine core with other pharmacologically relevant moieties, chemists can develop novel compounds with enhanced or unique properties.
The synthesis of these complex molecules often involves multi-step sequences that leverage the fundamental reactivity of the parent compound. For instance, the amino group is a key handle for building larger structures. It can be converted into a thiourea (B124793), which can then be cyclized with phenacyl bromides to form thiazole-linked pyrazole (B372694) hybrids. nih.gov
Several classes of complex molecules have been developed from this and closely related scaffolds:
Thiazolo-Quinazolines: Fused heterocyclic systems like thiazolo[5,4-f]quinazolin-9(8H)-ones have been synthesized and identified as potent inhibitors of protein kinases involved in neurodegenerative diseases. mdpi.com The synthesis involves building the quinazoline (B50416) ring system onto an amino-functionalized precursor. mdpi.com
Thiazole-Pyridine Hybrids: Pyrazoline-thiazole linked pyridine hybrids have been synthesized, demonstrating the modular nature of building complex molecules from simpler heterocyclic units. nih.gov
Thiadiazole-Based Macrofilaricides: A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which share a similar structural motif, were developed as novel treatments for filarial diseases. semanticscholar.org The synthesis involves the cyclization of an amidine with an isothiocyanate. semanticscholar.org
Thiazolo[4,5-b]pyridine Derivatives: This core has been used to create inhibitors of acyl-ACP thioesterase. beilstein-journals.org The synthesis involved a multi-step route to build the fused ring system, followed by modifications like Suzuki coupling to introduce further diversity. beilstein-journals.org
The table below summarizes some of the complex hybrid molecules derived from or related to the this compound scaffold.
| Hybrid Molecule Class | Synthetic Strategy | Target/Application | Reference(s) |
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | Intramolecular C-S bond formation from N-aryl cyanothioformamides. | Kinase inhibitors (neurodegenerative diseases). | mdpi.com |
| 5-Aminosalicylamide-4-thiazolinone Hybrids | Multi-step synthesis involving amide bond formation and thiazolinone ring construction. | Anticancer agents (EGFR inhibitors). | nih.gov |
| 2,3-Dihydro uni.luthiazolo[4,5-b]pyridines | Iron-mediated sulfur removal and subsequent reduction of the thiazole ring. | Acyl-ACP thioesterase inhibitors. | beilstein-journals.org |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Cyclization of an amidine with an isothiocyanate. | Macrofilaricides (treatment of onchocerciasis). | semanticscholar.org |
| Thiazole-Linked Pyrazole Hybrids | Cyclization of pyrazolylthioureas with phenacyl bromides. | Anticancer agents. | nih.gov |
These examples underscore the importance of this compound and its analogues as foundational structures in medicinal chemistry for the creation of diverse and potent biologically active compounds.
Advanced Research Applications of 5 1,3 Thiazol 5 Yl Pyridin 2 Amine and Its Derivatives
Coordination Chemistry and Ligand Design Principles
The presence of multiple nitrogen and sulfur heteroatoms makes 5-(1,3-thiazol-5-yl)pyridin-2-amine and its derivatives versatile ligands in coordination chemistry. The pyridine (B92270) nitrogen, thiazole (B1198619) nitrogen, and the 2-amino group can all serve as potential donor sites, allowing for the formation of stable complexes with a variety of metal ions.
The thiazole ring contains both a soft base (sulfur) and a hard base (nitrogen), enabling it to coordinate with a wide range of hard and soft metals. nih.gov When combined with the pyridine ring, this creates a bidentate or potentially tridentate chelating ligand that can form stable complexes with first-row transition metals like zinc, nickel, cobalt, and copper. nih.govijper.orgrsc.org
The coordination can occur through the nitrogen atom of the pyridine ring and one of the heteroatoms of the thiazole ring. The specific coordination mode often depends on the metal ion and the steric and electronic nature of substituents on the ligand scaffold. researchgate.netnih.gov For instance, studies on analogous pyridine-thiazole systems have shown the formation of both mononuclear and dinuclear metal complexes. nih.govresearchgate.net X-ray diffraction analyses of similar structures confirm that these ligands can act as bidentate or tridentate agents, coordinating to metal centers to form stable octahedral or tetrahedral geometries. ijper.orgresearchgate.net The formation of these metal complexes is a cornerstone of their application in materials science and catalysis.
Table 1: Observed Metal Complexation with Analogous Thiazole-Pyridine Ligands
| Transition Metal | Typical Coordination Geometry | Ligand Role | Reference |
|---|---|---|---|
| Zinc(II) | Tetrahedral | Bidentate/Tridentate | nih.govijper.orgrsc.orgresearchgate.net |
| Nickel(II) | Octahedral/Square Planar | Bidentate/Tridentate | nih.govijper.orgrsc.orgnih.gov |
| Copper(II) | Octahedral/Square Planar | Bidentate | ijper.orgresearchgate.net |
| Cobalt(II) | Octahedral | Bidentate/Tridentate | ijper.orgnih.gov |
| Cadmium(II) | Distorted Octahedral | Bidentate/Tridentate | researchgate.netresearchgate.net |
Metal complexes derived from thiazole-pyridine ligands often exhibit rich spectroelectrochemical properties. The interaction between the ligand's frontier molecular orbitals and the metal's d-orbitals gives rise to new electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT). rsc.orgresearchgate.net These properties mean that the color and fluorescence of the complex can be altered by changing its oxidation state.
In situ spectroelectrochemical techniques, which combine spectroscopy and electrochemistry, allow for the characterization of the electronic structure of these complexes in various redox states. For example, cyclic voltammetry can reveal the potentials at which the complex is oxidized or reduced, while UV-Vis or fluorescence spectroscopy performed simultaneously can show how the absorption and emission spectra change at these potentials. rsc.org Research on related ruthenium complexes demonstrates that the fluorescence of the system can be effectively "turned on" and "off" by modulating the redox state of the ligand. rsc.org This redox-switchable behavior is crucial for the development of molecular switches and electrochromic materials.
Table 2: Spectroelectrochemical Characteristics of Related Metal-Ligand Systems
| Property | Description | Potential Application | Reference |
|---|---|---|---|
| Redox-Tunable Fluorescence | The intensity of fluorescence can be modulated by the electrochemical oxidation or reduction of the complex. | Molecular Switches, Memory Devices | rsc.org |
| Charge Transfer Bands (MLCT/LMCT) | Electronic transitions between metal and ligand orbitals that are sensitive to the electronic environment. | Electrochromic Materials, Sensors | researchgate.net |
| Cyclic Voltammetry | Characterizes the redox potentials of the metal center and the ligand, indicating the stability of different oxidation states. | Design of Redox Catalysts | researchgate.net |
The ability of this compound and its derivatives to selectively bind with specific metal ions, coupled with the corresponding changes in their photophysical properties, makes them excellent candidates for chemosensors. researchgate.net The coordination of a metal ion perturbs the intramolecular charge transfer (ICT) characteristics of the ligand, leading to a detectable change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). acs.org
These chemosensors can be designed for high sensitivity and selectivity for particular metal ions, including toxic heavy metals like mercury(II) or biologically important ions like zinc(II) and copper(II). researchgate.netacs.orgnih.gov For example, the formation of a complex with a target ion can lead to fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). acs.org Derivatives of thiazole-pyridine have demonstrated high selectivity for Zn(II), making them promising for applications in biological imaging. nih.govrsc.org The development of sensor arrays using a variety of these ligands allows for the simultaneous detection of multiple metal ions. bgsu.edumdpi.com
Table 3: Principles of Metal Ion Sensing with Thiazole-Pyridine Scaffolds
| Sensing Mechanism | Target Ions | Signal Output | Reference |
|---|---|---|---|
| Fluorescence Quenching | Hg(II), Cu(II) | Decrease in fluorescence intensity | acs.org |
| Fluorescence Enhancement | Zn(II), Cd(II) | Increase in fluorescence intensity | nih.govrsc.orgresearchgate.net |
| Colorimetric Change | Hg(II), Cu(II) | Visible color change upon ion binding | researchgate.netnih.gov |
| Ratiometric Sensing | Zn(II), Pb(II) | Shift in the wavelength of maximum emission/absorption | digitellinc.com |
Catalysis Applications
The electronic flexibility and coordinating ability of this compound also position it as a valuable component in catalytic systems, both as a potential organocatalyst itself and as a directing ligand in metal-catalyzed reactions.
While direct studies on this compound as an organocatalyst are emerging, its structural motifs suggest significant potential. The 2-aminopyridine (B139424) unit is a well-established functional group in organocatalysis, capable of activating substrates through hydrogen bonding. Furthermore, the thiazole ring is central to a classic organocatalytic reaction; upon N-alkylation and deprotonation at the C2 position, a thiazolium ylide is formed, which is the active catalytic species in the Breslow-catalyzed benzoin (B196080) condensation. nih.gov Although the substitution pattern in this compound differs, the fundamental reactivity of the thiazole core suggests that its derivatives could be explored for similar umpolung (reactivity inversion) catalysis.
A more extensively explored application is the use of thiazole-pyridine compounds as ligands in transition metal catalysis. By coordinating to a metal center, the ligand can modulate its electronic properties, stability, and steric environment, thereby controlling its catalytic activity and selectivity. rsc.orgnih.gov
Ligands like this compound can act as "non-innocent" or redox-active ligands, meaning they can actively participate in the catalytic cycle by accepting or donating electrons. This property is crucial for stabilizing the various oxidation states of the metal during catalytic processes such as cross-coupling reactions (e.g., Suzuki, Heck), oxidations, and reductions. nih.govrsc.orgnih.gov The electron-donating capability of the ligand, influenced by its substituents, directly impacts the reactivity of the metal complex. nih.gov For example, palladium complexes bearing thiazole-based ligands are investigated for C-C and C-N bond-forming reactions, which are fundamental transformations in organic synthesis.
Table 4: Potential Applications as a Ligand in Metal-Catalyzed Reactions
| Catalytic Reaction | Metal Center | Role of the Ligand | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) | Stabilizes the Pd(0)/Pd(II) catalytic cycle, enhances reactivity. | rsc.org |
| Mizoroki-Heck Coupling | Palladium(II) | Controls regioselectivity and catalyst stability. | rsc.org |
| Alcohol Oxidation | Ruthenium(II), Iron(II) | Modulates the redox potential of the metal center. | rsc.org |
| C-N Bond Formation | Copper(I)/Copper(II) | Facilitates reductive elimination and stabilizes the active species. | rsc.org |
Contributions to Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have found a fertile ground in the synthesis of thiazole and pyridine-containing compounds. Researchers are increasingly adopting environmentally benign methods for the synthesis of derivatives of this compound.
A notable example is the use of microwave-assisted organic synthesis. This technique has been successfully employed for the chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives in water, a green solvent. researchgate.net Microwave irradiation offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and often, cleaner reactions with fewer byproducts. researchgate.net For instance, the reaction of 2-mercaptoacetic acid, malononitrile, and various aldehydes in water under microwave irradiation can selectively yield different thiazolo[3,2-a]pyridine products depending on the molar ratios of the reactants. researchgate.net This demonstrates a high degree of control and efficiency, which are key tenets of green chemistry.
Furthermore, the development of one-pot, multi-component reactions represents another significant stride in sustainable synthesis. These reactions, where multiple starting materials are combined in a single flask to form a complex product in a single step, are inherently more efficient and generate less waste than traditional multi-step syntheses. The synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides in glycerol, a biodegradable and non-toxic solvent, exemplifies this approach. researchgate.net While not directly involving this compound, this methodology is highly relevant and adaptable for the synthesis of its derivatives, showcasing a greener pathway for creating complex heterocyclic systems.
These sustainable synthetic strategies not only minimize the environmental impact but also often lead to the discovery of novel compounds with interesting biological activities. researchgate.net
Materials Science Investigations
The unique structural features of this compound and its derivatives, including the presence of nitrogen and sulfur heteroatoms and aromatic rings, make them promising candidates for various applications in materials science.
Corrosion Inhibition Mechanisms and Surface Adsorption Studies
Derivatives of this compound have been investigated as potential corrosion inhibitors for metals, particularly steel. The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
The mechanism of corrosion inhibition involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal. This interaction facilitates the adsorption of the inhibitor molecules onto the metal surface. The mode of adsorption can be either physisorption, involving weak electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal.
The structure of the inhibitor plays a crucial role in its performance. The presence of multiple heteroatoms and aromatic rings in the this compound scaffold provides multiple active centers for adsorption, leading to the formation of a stable and dense protective film.
Exploration of Optoelectronic Properties (e.g., Fluorescence Modulation, Azo dyes)
The delocalized π-electron systems present in this compound and its derivatives give rise to interesting optoelectronic properties, making them suitable for applications in areas such as fluorescent probes and dyes.
Fluorescence Modulation: Certain derivatives of this scaffold can exhibit fluorescence, and their emission properties can be modulated by various factors, including the presence of metal ions or changes in the local environment. This property can be exploited for the development of fluorescent sensors for the detection of specific analytes.
Azo Dyes: The amine group in this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. nih.govnih.gov Azo dyes are a large and important class of colorants characterized by the presence of the -N=N- functional group, which acts as a chromophore. nih.gov The color of the resulting dye can be tuned by modifying the chemical structure of both the diazo component (the thiazolyl-pyridinamine) and the coupling component. nih.gov These dyes have potential applications in various industries, including textiles and printing. nih.gov Research in this area has led to the synthesis of novel azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, which are structurally related to the core compound of interest. nih.gov
Mechanistic Studies of Molecular Interactions with Biological Systems (Excluding Clinical Outcomes)
The biological activity of this compound and its derivatives stems from their ability to interact with various biological macromolecules, such as enzymes and nucleic acids. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.
Enzyme Inhibition Mechanisms (e.g., Kinases like CDK4/6, PARP1, DYRK1A, alkaline phosphatase, α-glucosidase)
Derivatives of this compound have been shown to inhibit a wide range of enzymes, demonstrating their potential as scaffolds for the development of potent and selective inhibitors.
Kinase Inhibition:
CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.gov The pyrido[2,3-d]pyrimidin-7-one scaffold, which can be seen as a related structure to the thiazolyl-pyridinamine core, is a common feature in many selective CDK4/6 inhibitors. nih.gov Molecular modeling studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been conducted to understand their binding modes with CDK2, CDK4, and CDK6, identifying key interactions that contribute to their inhibitory activity. nih.gov
PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair, and its inhibition is a promising therapeutic approach for certain types of cancer. researchgate.netnih.gov Pyridazine-containing compounds have been identified as potent PARP1 inhibitors. researchgate.net While direct studies on this compound as a PARP1 inhibitor are limited, the general structural features are present in other known inhibitors. For example, quinoxaline-based derivatives have shown potent PARP-1 inhibitory activity. mdpi.com
DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in several diseases, and its inhibition is an active area of research. mdpi.comnih.govmdpi.com Several studies have identified thiazole and pyridine-containing compounds as potent DYRK1A inhibitors. mdpi.comnih.govmdpi.comnih.gov For instance, (5Z)-5-benzo mdpi.comnih.govdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one has been identified as a nanomolar inhibitor of DYRK1A. mdpi.com Similarly, 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one is another promising DYRK1A inhibitor. nih.gov
Alkaline Phosphatase Inhibition:
Alkaline phosphatases (APs) are a group of enzymes that are involved in various physiological processes, and their dysregulation is associated with several diseases. nih.govmacewan.canih.gov Heterocyclic compounds, including those containing pyrazole (B372694) and pyridine rings, have been identified as potent AP inhibitors. nih.govnih.govresearchgate.net Thiazole derivatives have also been synthesized and shown to uncompetitively inhibit intestinal alkaline phosphatase (IAP). macewan.ca Studies on pyrazolo-oxothiazolidine derivatives have revealed potent non-competitive inhibition of calf intestinal alkaline phosphatase (CIAP). nih.govresearchgate.net
α-Glucosidase Inhibition:
α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. Thiazolo[3,2-a]pyridine derivatives have been identified as having α-glucosidase inhibitory activity. researchgate.net
Table of Enzyme Inhibition Data
| Compound/Derivative Class | Target Enzyme | Inhibition Type/Potency (IC₅₀) | Reference |
| (5Z)-5-benzo mdpi.comnih.govdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | DYRK1A | IC₅₀ = 0.033 µM | mdpi.com |
| 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) | DYRK1A | Potent inhibitor | nih.gov |
| Pyrazolo-oxothiazolidine derivatives | Alkaline Phosphatase (CIAP) | e.g., Compound 7g: IC₅₀ = 0.045 µM (non-competitive) | nih.govresearchgate.net |
| Thiazole derivatives | Intestinal Alkaline Phosphatase (IAP) | Uncompetitive inhibition | macewan.ca |
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Alkaline Phosphatase | e.g., Compound 6p: IC₅₀ = 0.044 µM | researchgate.net |
| Thiazolo[3,2-a]pyridine derivatives | α-glucosidase | Active inhibitors | researchgate.net |
| Quinoxaline-based derivatives | PARP-1 | e.g., Compound 5: IC₅₀ = 3.05 nM | mdpi.com |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR kinase | Potent inhibitors | researchgate.net |
Nucleic Acid (DNA) Binding Interactions and Cleavage Studies
The planar aromatic rings and heteroatoms in this compound and its derivatives allow them to interact with DNA, the blueprint of life. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions.
DNA Binding:
The pyridine-thiazole hybrid structure can facilitate diverse interactions with DNA, such as π-π stacking between the aromatic rings and the DNA base pairs, and hydrogen bonding via the amine group. Molecular docking studies have been used to predict and confirm the electrostatic interactions of related metal complexes in the groove region of DNA. rsc.org
DNA Cleavage:
Some derivatives of this compound, particularly when complexed with metal ions, can exhibit DNA cleavage activity. nih.govresearchgate.netnih.gov This means they can break the phosphodiester bonds in the DNA backbone. The mechanism of cleavage can be either oxidative, involving the generation of reactive oxygen species, or hydrolytic. rsc.org For instance, metal complexes of Schiff base ligands derived from thiazole and quinoline (B57606) moieties have been shown to cleave plasmid DNA. nih.govresearchgate.netnih.gov Similarly, some compounds have been shown to induce DNA photocleavage upon irradiation with UV light. mdpi.com
Receptor Binding Affinity and Ligand-Target Interactions
The biological activity of this compound and its analogs is fundamentally determined by their ability to bind to specific protein targets with high affinity and selectivity. Research has shown that this scaffold is particularly effective in targeting enzyme families such as kinases and helicases, as well as G-protein coupled receptors (GPCRs).
Derivatives of the aminopyridine-thiazole core have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways. For instance, a series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives were investigated as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in anti-angiogenesis therapy. nih.gov Similarly, modifying the core to a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine structure has yielded highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), validated targets for cancer treatment. acs.orgnih.gov
The binding affinity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ), with lower values indicating higher potency. Molecular docking and X-ray crystallography studies have elucidated the specific interactions that underpin this high-affinity binding. A common binding motif involves the pyridine-thiazole structure positioning itself within the ATP-binding pocket of kinases. Key interactions often include hydrogen bonds between the 2-amino group of the pyridine ring and hinge region residues of the kinase, such as an aspartate (Asp) residue. acs.org For example, in CDK4, the thiazole C2-amino site interacts strongly with the Asp145 residue of the DFG motif. acs.org Hydrophobic interactions between the thiazole ring and gatekeeper residues, such as phenylalanine (Phe), further stabilize the ligand-target complex. acs.org
Beyond kinases, related structures like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have been identified as inhibitors of Bloom helicase (BLM), an enzyme involved in DNA repair. nih.govresearchgate.net These compounds function through a non-ATP competitive mechanism, inhibiting both the helicase activity and the binding of single-stranded DNA. researchgate.net In another therapeutic area, analogs such as 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidines have been designed as inverse agonists for the adenosine (B11128) A₂A receptor, demonstrating the scaffold's versatility. mdpi.com
The table below summarizes the binding affinities of selected derivatives for their respective targets.
| Compound Class | Target | Binding Affinity | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4 | Kᵢ = 1 nM | acs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK6 | Kᵢ = 34 nM | acs.org |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Bloom Helicase | IC₅₀ = 1.4 µM | nih.gov |
| N-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives | KDR Kinase | Potent Inhibition | nih.gov |
| Thiazolo[5,4-d]pyrimidine derivatives | Adenosine A₂A Receptor | Kᵢ = 8.62 nM | mdpi.com |
Structure-Activity Relationship (SAR) Analysis in the Context of Molecular Recognition
Structure-Activity Relationship (SAR) analysis is critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For the this compound family, extensive SAR studies have provided a detailed understanding of how specific structural modifications influence molecular recognition and biological activity.
Core Heterocyclic System: The nature and arrangement of the heterocyclic rings are paramount. In the development of Bloom helicase inhibitors, the 1,3,4-thiadiazole (B1197879) ring was found to be crucial for activity. nih.gov Replacing it with a thiophene (B33073) derivative (6a) led to a loss of activity. nih.gov Interestingly, while a 4-substituted thiazole (6b) retained some inhibitory function (IC₅₀ = 28 μM), the isomeric 5-substituted thiazole (6c), which is more structurally analogous to the original hit, was completely inactive. nih.gov This highlights a strict positional requirement for the nitrogen and sulfur atoms within the five-membered ring for effective interaction with the target. Furthermore, substituting the 1,3,4-thiadiazole with a 1,3,4-oxadiazole (B1194373) (6d) or other nitrogen-containing heterocycles also resulted in inactive compounds. nih.gov However, in a different series targeting filarial infections, replacement of an initial aminothiazole hit with a 1,2,4-thiadiazole (B1232254) core maintained good activity and improved metabolic stability. acs.org
Substituents on the Rings: The addition of various substituents allows for the fine-tuning of a compound's properties. For CDK4/6 inhibitors based on the 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, the introduction of an ionizable piperazine (B1678402) group on the pyridine ring led to a compound (78) with excellent potency and selectivity. acs.org This demonstrates the value of adding groups that can form additional ionic or hydrogen bonding interactions and improve physicochemical properties. SAR studies on antifilarial compounds revealed that small alkyl substituents on the pyridine A-ring, particularly at the 3-position, were optimal. acs.org
The following table summarizes key SAR findings for derivatives related to the this compound scaffold.
| Core Scaffold | Modification | Effect on Activity | Reference |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Change pyridine N from 4- to 2-position | Inactive | nih.gov |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Change pyridine N from 4- to 3-position | Comparable activity (IC₅₀ = 3.5 µM) | nih.gov |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Replace thiadiazole with thiophene | Loss of activity | nih.gov |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Replace thiadiazole with 5-substituted thiazole | Inactive | nih.gov |
| Thiazole-pyridine hybrid | Add Cl to pyridine ring (position 4) | Enhanced anti-breast cancer efficacy | mdpi.com |
| Aminothiazole derivative | Replace aminothiazole with 1,2,4-thiadiazole | Maintained good activity, improved stability | acs.org |
Q & A
Q. What are the standard synthetic routes for 5-(1,3-Thiazol-5-yl)pyridin-2-amine?
The synthesis typically involves coupling reactions between thiazole and pyridine derivatives. A common method uses thioamides and carboxylic acid derivatives activated by reagents like phosphorus pentachloride (PCl₅) under inert conditions to form the thiazole ring . For example, 5-methylpyrazine-2-carboxylic acid can react with thioamides to yield analogous thiazole-pyridine hybrids. Alternative routes include Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) for introducing substituents to the pyridine ring .
Q. How is the compound characterized structurally?
Characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
- Mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction to resolve bond angles and stereochemistry, especially for derivatives with complex fused rings (e.g., dithiazolylidene intermediates) .
- FT-IR to identify functional groups like amines (N-H stretches at ~3300 cm⁻¹) .
Q. What biological activities are associated with this compound?
Thiazole-pyridine hybrids exhibit antimicrobial , antifungal , and anticancer properties. The thiazole ring enhances membrane permeability, while the pyridine moiety allows π-π stacking with biological targets like enzymes or DNA. For example, derivatives show cytotoxicity against cancer cell lines (e.g., MCF-7) via kinase inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Flow chemistry : Continuous flow systems improve mixing and thermal control, reducing side reactions (e.g., oxidation) .
- Microwave-assisted synthesis : Accelerates ring-closing reactions (e.g., triazole formation) with higher regioselectivity and reduced reaction times (1–2 hours vs. 24 hours conventional) .
- Catalyst screening : Palladium/copper catalysts enhance cross-coupling efficiency, while base selection (e.g., Na₂CO₃ vs. Cs₂CO₃) affects elimination pathways in dithiazole intermediates .
Q. How do computational methods aid in designing derivatives with improved bioactivity?
- Molecular docking : Predicts binding affinities to targets like EGFR or Topoisomerase II. For example, oxadiazol-2-amine derivatives showed strong interactions with ATP-binding pockets in docking studies .
- DFT calculations : Optimize transition states for key reactions (e.g., cyclization) and predict electronic properties (HOMO/LUMO gaps) influencing reactivity .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with antimicrobial potency .
Q. How to resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values or activity profiles may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Solubility differences : Use DMSO concentrations <1% to avoid false negatives.
- Structural analogs : Compare activities of closely related compounds (e.g., pyrazine vs. pyridine substituents) to isolate pharmacophore contributions .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
